Product packaging for 2,3-Dimethyl-1-indanone(Cat. No.:CAS No. 36230-99-6)

2,3-Dimethyl-1-indanone

Cat. No.: B6302563
CAS No.: 36230-99-6
M. Wt: 160.21 g/mol
InChI Key: KLNAGKGNWQUMFR-UHFFFAOYSA-N
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Description

Significance of Indanone Scaffolds in Advanced Organic Synthesis

Indanone scaffolds are bicyclic compounds containing a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. This structural motif is considered a "privileged structure" in medicinal chemistry and advanced organic synthesis. researchgate.netacs.org Indanones are prevalent in a variety of natural products and serve as crucial intermediates in the synthesis of complex and medicinally important molecules. rsc.orgthieme-connect.combeilstein-journals.orggoogle.com Their rigid framework and the reactivity of the ketone group allow for diverse chemical modifications, making them versatile building blocks for constructing carbocyclic and heterocyclic compounds. rsc.org

The significance of indanone derivatives is underscored by their presence in numerous biologically active compounds. d-nb.info A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core. researchgate.netnih.gov Beyond medicinal applications, indanone derivatives are also utilized in materials science, highlighting their broad utility. rsc.org The annulated versions of indanone scaffolds are particularly important as they form the key structural components of many bioactive natural products. thieme-connect.combeilstein-journals.orggoogle.com

Historical Context and Evolution of Indanone Synthesis Methodologies

The exploration of indanone chemistry dates back to the early 20th century, with the first synthesis of an unsubstituted 1-indanone (B140024) reported in 1927. nih.gov Early and classical methods for constructing the indanone framework predominantly relied on the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govnih.govacs.org This method involves the cyclization of the acid derivative in the presence of a strong Lewis acid or a protic acid like polyphosphoric acid. researchgate.netd-nb.info

Over the decades, the synthetic toolbox for indanones has expanded significantly. nih.gov While the Friedel-Crafts reaction remains a fundamental approach, numerous other methodologies have been developed to improve efficiency, yield, and substrate scope. A key modern strategy is the Nazarov cyclization , an electrocyclic reaction of divinyl ketones to form cyclopentenones, which can be adapted to synthesize indanones. rsc.orgbeilstein-journals.orgresearchgate.net

The evolution of synthetic methods has also been driven by the principles of green chemistry, leading to the development of more environmentally benign procedures. nih.gov Recent advancements include transition-metal-catalyzed reactions, such as rhodium-catalyzed carbonylative arylation of alkynes and palladium-catalyzed cyclizations. organic-chemistry.orgiyte.edu.tr Furthermore, non-conventional energy sources like microwaves and ultrasound have been employed to facilitate indanone synthesis. nih.gov These modern techniques often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of structurally diverse indanone derivatives. acs.orgorganic-chemistry.org

Specific Research Focus on 2,3-Dimethyl-1-indanone within Indanone Chemistry

Within the broad family of indanone derivatives, specific isomers can exhibit unique properties and synthetic challenges. The focus of this section is This compound , a molecule whose specific research landscape appears to be limited in comparison to other methylated indanone isomers.

While a CAS number (36230-99-6) exists for this compound, detailed scientific literature focusing specifically on its synthesis, properties, and applications is sparse. chemsrc.com Searches for this particular compound often yield information on related but structurally distinct isomers, which have been more extensively studied. This suggests that this compound is a less explored member of the indanone family.

To illustrate this point, the following table compares the available information for this compound with that of other more researched dimethyl-indanone isomers.

IsomerCAS NumberMolecular FormulaNotable Research
This compound 36230-99-6C₁₁H₁₂OLimited specific studies found. chemsrc.comchemsynthesis.com
3,3-Dimethyl-1-indanone 26465-81-6C₁₁H₁₂OUsed as a reagent in the synthesis of potential antioxidant chromophores and is a known component of cigarette tobacco. sigmaaldrich.comchemicalbook.com
2,6-Dimethyl-1-indanone 168058-61-7C₁₁H₁₂OSynthesis routes have been documented.
5,6-Dimethoxy-2-methyl-1-indanone 207996-51-0C₁₂H₁₄O₃Detailed synthesis procedures are available, often prepared via Friedel-Crafts reactions of Meldrum's acid derivatives. orgsyn.org

The lack of extensive research on this compound presents a potential area for future investigation. Elucidating its specific chemical and physical properties, as well as developing efficient and stereoselective synthetic routes, could reveal novel applications and expand the understanding of structure-activity relationships within the indanone class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B6302563 2,3-Dimethyl-1-indanone CAS No. 36230-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNAGKGNWQUMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2,3 Dimethyl 1 Indanone

Reactions at the Ketone Carbonyl Group

The carbonyl group is a primary site of reactivity in 2,3-dimethyl-1-indanone, susceptible to nucleophilic attack and reduction.

The ketone functionality of this compound can be reduced to the corresponding alcohol, 2,3-dimethyl-1-indanol. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and the use of hydride reagents. Catalytic hydrogenation typically involves reacting the indanone with hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. egyankosh.ac.in This process, known as catalytic hydrogenation, is a thermodynamically favorable reduction of the carbon-oxygen double bond to form a more stable single bond. egyankosh.ac.in

Alternatively, chemical reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common method for converting ketones to alcohols. Asymmetric transfer hydrogenation has been successfully applied to substituted 1-indanones to produce enantioenriched 1-indanols, suggesting that similar stereoselective reductions could be possible for this compound to yield specific stereoisomers of 2,3-dimethyl-1-indanol. jk-sci.com For instance, chiral ruthenium catalysts have been employed with a formic acid/triethylamine mixture as the hydrogen source for the stereoselective reduction of related indanones. jk-sci.com

Table 1: Common Reagents for the Reduction of Indanones

Reagent/MethodProductStereoselectivity
Catalytic Hydrogenation (H₂, Pd/C)2,3-Dimethyl-1-indanolGenerally produces a mixture of stereoisomers
Sodium Borohydride (NaBH₄)2,3-Dimethyl-1-indanolTypically non-stereoselective
Asymmetric Transfer HydrogenationEnantioenriched 2,3-Dimethyl-1-indanolHigh stereoselectivity possible with chiral catalysts

The carbonyl group of this compound can be derivatized to form a range of compounds with altered reactivity and functionality, which are valuable in multi-step syntheses. Common derivatizations include the formation of oximes and hydrazones.

Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. wikipedia.org This reaction is pH-dependent and can be performed in a polar solvent like ethanol, often with the addition of a base. wikipedia.org The resulting this compound oxime can serve as a precursor for the synthesis of amines via reduction or can undergo rearrangement reactions. rsc.org

Hydrazones are formed through the reaction of this compound with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine). masterorganicchemistry.com These reactions typically involve heating the reactants in a suitable solvent. organic-chemistry.org Hydrazones are important intermediates in reactions such as the Wolff-Kishner reduction, which provides a method for the deoxygenation of ketones to the corresponding alkanes. masterorganicchemistry.com

Table 2: Examples of Carbonyl Derivatization of Indanones

ReagentDerivativeFunctional Group
Hydroxylamine (NH₂OH)OximeC=N-OH
Hydrazine (N₂H₄)HydrazoneC=N-NH₂
PhenylhydrazinePhenylhydrazoneC=N-NHPh

Reactivity at the Alpha-Carbon Positions (C-2 and C-3)

The carbon atoms adjacent to the carbonyl group (C-2 and C-3) in this compound are activated and can participate in a variety of carbon-carbon bond-forming reactions.

The presence of the carbonyl group makes the protons on the alpha-carbons (C-2 and C-3) acidic, allowing for the formation of an enolate anion upon treatment with a strong base. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation, forming the lithium enolate. libretexts.org This enolate is a powerful nucleophile and can react with various electrophiles. masterorganicchemistry.com

Alkylation of the enolate can be achieved by reacting it with an alkyl halide in an SN2 reaction. libretexts.org This introduces a new alkyl group at the alpha-position, further functionalizing the indanone core. Similarly, acylation can be performed by treating the enolate with an acyl halide or an anhydride (B1165640) to introduce an acyl group.

Achieving stereocontrol in reactions at the C-2 and C-3 positions is a significant aspect of the synthetic utility of substituted indanones. The existing stereocenters at these positions in this compound can direct the approach of incoming reagents, leading to diastereoselective transformations.

For stereoselective alkylations, the use of chiral auxiliaries can be employed. wikipedia.org A chiral auxiliary is a temporary stereogenic group that is attached to the molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed. Evans' oxazolidinone auxiliaries, for example, have been widely used in stereoselective aldol (B89426) reactions and could potentially be adapted for the stereocontrolled functionalization of the indanone scaffold. wikipedia.org Furthermore, palladium-catalyzed intramolecular asymmetric allylic alkylation has been developed for the synthesis of enantiomerically enriched 2,3-disubstituted indanones. figshare.com

Annulation and Ring-Forming Reactions Involving the Indanone Core

The this compound framework can serve as a building block for the construction of more complex, fused-ring systems through annulation reactions. Annulation refers to a chemical reaction that forms a new ring onto an existing molecule.

A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgfiveable.me In this sequence, the enolate of this compound could potentially act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. wikipedia.orgfiveable.me The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to yield a fused tricyclic system. masterorganicchemistry.com

Beyond the Robinson annulation, the indanone core can participate in various other ring-forming reactions. These include rhodium-catalyzed ring expansion reactions where ethylene (B1197577) is inserted into the C-C bonds of the indanone to form a seven-membered ring. rsc.orgscispace.com Additionally, formal [5+2] cycloaddition reactions with alkynes can be used to construct polycyclic scaffolds. scispace.comnih.gov The indanone moiety has also been utilized in the synthesis of spirocyclic compounds and fused heterocyclic systems. scispace.comnih.gov

Construction of Fused Carbocyclic Systems

The 1-indanone (B140024) core serves as a versatile building block for the synthesis of various fused carbocyclic systems. Ring expansion reactions, in particular, offer a direct route to benzannulated seven-membered rings. For instance, a rhodium-catalyzed direct insertion of ethylene into the C–C bond of 1-indanones leads to the formation of a benzocycloheptenone skeleton. rsc.org This transformation is chemoselective and redox-neutral, providing a straightforward method for creating fused medium-ring systems. rsc.org Similarly, the reaction of 1-indanones with internal alkynes, also catalyzed by rhodium, can yield highly decorated benzocycloheptenones through a [5+2] cycloaddition. nih.gov

Another approach to fused carbocycles involves the regioselective addition of 2-carbonyl-1-indanones to terminal alkynes, catalyzed by Mn(CO)₅Br, which can afford fused tricyclic scaffolds containing two all-carbon quaternary centers. nih.gov The proposed mechanism for this reaction involves the formation of a manganese enolate, which then reacts with the alkyne. nih.gov

While these methodologies have been successfully applied to a range of substituted 1-indanones, specific examples detailing the construction of fused carbocyclic systems directly from this compound were not prominently featured in the reviewed literature.

Table 1: Examples of Fused Carbocyclic System Construction from 1-Indanone Derivatives

Starting Material ClassReagents and ConditionsProduct TypeReference
1-IndanonesEthylene, [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, 2-amino-3-picoline, H₂O, THFBenzocycloheptenone rsc.org
1-IndanonesInternal alkynes, Rh catalystBenzocycloheptenone nih.gov
2-Carbonyl-1-indanonesTerminal alkynes, Mn(CO)₅BrFused Tricyclic System nih.gov

Synthesis of Fused Heterocyclic Architectures

The 1-indanone framework is also a valuable precursor for the synthesis of fused heterocyclic compounds. The specific heterocyclic ring that is fused to the indanone core can be varied by choosing the appropriate reaction partner. For example, the reaction of 2-arylidene-1-indanones with 6-amino-1,3-dimethylpyrimidine in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing acetonitrile (B52724) yields indeno-fused pyridopyrimidine scaffolds. researchgate.net

Furthermore, the synthesis of indeno[1,2-c]furan cores can be achieved through an FeCl₃-catalyzed carbene/alkyne metathesis reaction of o-alkynylbenzoyl diazoacetates. researchgate.net This reaction proceeds in dichloromethane (B109758) with sodium acetate (B1210297) and air. Interestingly, the presence of water in the reaction medium diverts the reaction to produce 3-benzoylindenone derivatives instead. researchgate.net

No specific examples of the synthesis of fused heterocyclic architectures starting directly from this compound have been detailed in the surveyed scientific literature. However, the established reactivity of the 1-indanone core suggests that this compound could potentially undergo similar transformations.

Table 2: Synthesis of Fused Heterocyclic Architectures from 1-Indanone Derivatives

Starting Material ClassReagents and ConditionsProduct TypeReference
2-Arylidene-1-indanones6-Amino-1,3-dimethylpyrimidine, p-TsOH, acetonitrile, refluxIndeno-fused pyridopyrimidine researchgate.net
o-Alkynylbenzoyl diazoacetatesFeCl₃, NaOAc, air, dichloromethaneIndeno[1,2-c]furan researchgate.net

Formation of Spirocyclic Compounds

The formation of spirocyclic compounds from 1-indanones is a well-established synthetic strategy. These reactions often involve the creation of a new ring system that shares a single carbon atom with the indanone core. A notable example is the [3+2] cycloaddition of indanone-derived nitrones with alkynes, which yields spirocyclic indenyl isoxazolines. tum.de This reaction proceeds under mild conditions and allows for significant structural diversity in the resulting spiro compounds. tum.de

Another strategy for constructing spirocycles involves the reaction of indanone-3-pyridinium salts with α-halo hydrazones. This [4+1] annulation strategy leads to the formation of spiropyrazoline indanones in high yields. nih.gov In this transformation, the indanone-3-pyridinium ylides act as C1 synthons. nih.gov

While these methods demonstrate the utility of the 1-indanone scaffold in spirocycle synthesis, the reviewed literature does not provide specific examples of the formation of spirocyclic compounds directly from this compound.

Table 3: Examples of Spirocyclic Compound Formation from 1-Indanone Derivatives

Starting Material ClassReagents and ConditionsProduct TypeReference
Indanone-derived nitronesAlkynesSpirocyclic indenyl isoxazolines tum.de
Indanone-3-pyridinium saltsα-Halo hydrazones, DIPEA, chloroformSpiropyrazoline indanones nih.gov

Oxidative Transformations of the Indanone Skeleton

The oxidative transformation of the 1-indanone skeleton can lead to a variety of interesting and synthetically useful products. One such transformation is a ring expansion reaction that converts an indanone derivative into a lawsone (2-hydroxy-1,4-naphthoquinone) derivative. This reaction proceeds via a retro-aldol reaction of a β-hydroxyketone precursor, followed by oxidation of the resulting α-hydroxy ketone with Cu(II) to a triketone. stackexchange.com Subsequent re-aldolization, tautomerization, and a Hooker-type oxidative decarboxylation yield the final naphthoquinone product. stackexchange.com

While this example illustrates a potential oxidative pathway for a substituted indanone, specific studies on the oxidative transformations of this compound, such as Baeyer-Villiger oxidation or other oxidative cleavage reactions, were not found in the reviewed literature. The presence of the methyl groups at the C2 and C3 positions could influence the regioselectivity and feasibility of such transformations.

Photochemical Reactivity and Mechanisms (e.g., Hydrogen Abstraction Pathways)

The photochemical reactivity of 1-indanones has been explored, particularly in the context of intramolecular cycloaddition reactions. For example, 4-substituted 7-(4′-alkenyloxy)-1-indanones undergo an intramolecular ortho photocycloaddition upon UV-A irradiation. nih.gov This initial photochemical step is often part of a cascade process that can lead to the formation of complex polycyclic products. nih.gov

In some cases, an alternative photochemical pathway involving hydrogen atom abstraction can occur. For instance, the irradiation of a 4-chloro-substituted 1-indanone derivative can lead to the formation of an aryl ketone, which is suspected to be formed by hydrogen atom abstraction at the carbon atom adjacent to the ether oxygen in the side chain. nih.gov This type of hydrogen abstraction is a known reaction for ortho-substituted aromatic ketones. nih.gov

The general principles of photochemical hydrogen abstraction by carbonyl compounds are well-understood and are treated as radiationless transitions, with the rates being controlled by the Franck-Condon factors of the relevant vibrational modes. researchgate.net However, specific studies detailing the photochemical reactivity and hydrogen abstraction pathways of this compound are not available in the current literature. The substitution pattern on the indanone core would likely influence the efficiency and outcome of such photochemical processes.

Mechanistic Investigations and Kinetic Studies of this compound Transformations

Detailed mechanistic investigations and kinetic studies provide crucial insights into the reactivity of chemical compounds. For the 1-indanone scaffold, mechanistic pathways for various transformations have been proposed. For example, the rhodium-catalyzed ring expansion of 1-indanones with ethylene is thought to proceed through a "cut-insert-sew" mechanism. rsc.org The regioselective reaction of 2-carbonyl-1-indanones with terminal alkynes is proposed to involve a keto-enol tautomerization to form a manganese enolate intermediate. nih.gov

In the realm of photochemical reactions, the formation of complex polycyclic systems from substituted 1-indanones is understood to occur through a cascade of reactions, including an initial ortho photocycloaddition, followed by thermal and photochemical steps. nih.gov

Despite these mechanistic insights into the general reactivity of the 1-indanone core, a notable gap exists in the literature concerning specific mechanistic and kinetic studies of transformations involving this compound. The influence of the two methyl groups on the reaction rates and mechanisms of the aforementioned transformations remains an area for future investigation.

Structural Elucidation and Conformational Analysis of 2,3 Dimethyl 1 Indanone

Advanced Spectroscopic Characterization Methodologies for Structural Assignment

The definitive structural assignment of 2,3-Dimethyl-1-indanone, a bicyclic ketone, relies on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's carbon skeleton, functional groups, and stereochemistry. Methodologies such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, it is possible to map the entire molecular framework, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The spectrum is characterized by distinct regions for aromatic and aliphatic protons.

Aromatic Region: Four protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region (δ 7.2-7.8 ppm). The proton adjacent to the carbonyl group (H-7) is expected to be the most deshielded due to the inductive effect of the ketone. utah.edu

Aliphatic Region: The five-membered ring contains two methine protons (H-2 and H-3) and two methyl groups. The methine protons would likely appear as multiplets due to coupling with each other and with their respective methyl groups. The two methyl groups are expected to resonate as doublets, as each is coupled to a single methine proton.

The exact chemical shifts and coupling constants are influenced by the relative stereochemistry (cis or trans) of the two methyl groups, which affects the dihedral angles between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aromatic H (H-4, H-5, H-6, H-7)7.2 - 7.8Multiplet (m)Complex pattern typical for a substituted benzene ring. H-7 is expected to be furthest downfield. utah.edu
Methine H (H-2)2.6 - 3.2Multiplet (m)Coupled to H-3 and the C-2 methyl group.
Methine H (H-3)2.9 - 3.5Multiplet (m)Coupled to H-2 and the C-3 methyl group.
Methyl (C-2-CH₃)~1.2Doublet (d)Coupled to the H-2 methine proton.
Methyl (C-3-CH₃)~1.1Doublet (d)Coupled to the H-3 methine proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms.

Carbonyl Carbon: The most downfield signal corresponds to the ketone carbonyl carbon (C-1), typically appearing in the δ 200-210 ppm range. libretexts.org

Aromatic Carbons: Six signals are expected for the aromatic carbons, with two quaternary carbons and four methine (CH) carbons, generally resonating between δ 120-155 ppm. utah.edulibretexts.org

Aliphatic Carbons: Three signals in the upfield region correspond to the two methine carbons (C-2, C-3) and the two methyl carbons. The methyl carbons would be expected at the highest field (lowest ppm value). oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-1200 - 210Quaternary (C=O)
C-3a, C-7a135 - 155Quaternary (Aromatic)
C-4, C-5, C-6, C-7120 - 135Methine (Aromatic CH)
C-240 - 50Methine (Aliphatic CH)
C-335 - 45Methine (Aliphatic CH)
C-2-CH₃, C-3-CH₃10 - 20Methyl (CH₃)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nanalysis.com For this compound, COSY would show correlations between H-2 and H-3, between the H-2 methine and its attached methyl protons, and between the H-3 methine and its methyl protons. It would also reveal the coupling network among the four aromatic protons. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This allows for the direct assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon shifts. For example, the proton signal at ~1.2 ppm would show a cross-peak with the carbon signal at ~15 ppm, confirming that carbon as a methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. emerypharma.com HMBC is critical for identifying quaternary carbons (which are invisible in HSQC) and piecing together the molecular fragments. Key correlations would include the methyl protons showing cross-peaks to the adjacent methine carbon and the carbonyl carbon (C-1), and the aromatic protons showing correlations to the quaternary aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the absorption of the carbonyl group.

C=O Stretch: A strong, sharp absorption band characteristic of a five-membered ring ketone is expected in the range of 1700–1725 cm⁻¹. The conjugation with the aromatic ring influences this frequency. usm.my

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methine and methyl groups appears as stronger bands below 3000 cm⁻¹. usm.my

C=C Stretch: Aromatic ring carbon-carbon stretching vibrations are observed in the 1450–1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Ketone C=O Stretch1700 - 1725Strong, Sharp
Aromatic C=C Stretch1450 - 1600Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The chromophore in this compound is the conjugated system formed by the benzene ring and the carbonyl group.

π → π Transitions:* Strong absorptions at shorter wavelengths (typically below 280 nm) are expected, corresponding to π → π* electronic transitions within the aromatic ring and the conjugated carbonyl system.

n → π Transition:* A weaker absorption band at a longer wavelength (typically above 300 nm) is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons. nist.gov

The exact positions (λmax) and intensities of these absorptions provide a characteristic fingerprint for the molecule's electronic system.

Table 4: Predicted UV-Vis Absorption Data for this compound
Electronic TransitionPredicted λmax (nm)Relative Intensity
π → π~245-255High
π → π~280-295Medium
n → π*~300-320Low

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum of an indanone derivative, a molecular ion peak (M⁺) would be observed, which corresponds to the intact molecule. For this compound (C₁₁H₁₂O), this peak would appear at a mass-to-charge ratio (m/z) corresponding to its nominal molecular weight.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones like this compound would involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a suitable gamma-hydrogen is present. The fragmentation pattern would be expected to show losses of methyl (CH₃) and ethyl (C₂H₅) groups, as well as the loss of carbon monoxide (CO).

High-Resolution Mass Spectrometry (HRMS) elevates this analysis by measuring the m/z value to a very high degree of precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. By comparing the experimentally measured exact mass to the calculated mass for the molecular formula C₁₁H₁₂O, HRMS can definitively confirm the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Illustrative HRMS Data for C₁₁H₁₂O (Note: This table is illustrative of expected data, as specific experimental results for this compound were not found in the searched literature.)

Ion FormulaCalculated Exact MassMeasured Exact MassMass Difference (ppm)
[C₁₁H₁₂O]⁺160.08882(Hypothetical) 160.0886(Hypothetical) -1.4

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, thereby establishing the molecule's connectivity and conformation. For a chiral molecule like this compound, which has two stereocenters (at C2 and C3), single-crystal X-ray diffraction can unambiguously determine both the relative and absolute configuration.

The relative configuration (cis or trans) of the methyl groups at the C2 and C3 positions is directly revealed by the resulting crystal structure. To determine the absolute configuration of a single enantiomer, anomalous dispersion techniques are employed, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. sigmaaldrich.com The analysis of Bijvoet pairs in the diffraction data allows for the assignment of the absolute stereochemistry (e.g., (2R,3S) or (2S,3R)).

A full crystallographic study would report key parameters such as the crystal system, space group, and unit cell dimensions. While no published crystal structure for this compound was identified in the literature search, such an analysis would provide the ultimate proof of its stereochemical and conformational arrangement in the crystalline form.

Table 2: Hypothetical Crystallographic Data Parameters (Note: This table represents the type of data obtained from an X-ray crystallography experiment. No specific data exists in the searched literature for this compound.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)(Hypothetical) 10.5
b (Å)(Hypothetical) 8.2
c (Å)(Hypothetical) 12.1
β (°)(Hypothetical) 95.5
Volume (ų)(Hypothetical) 1030
Z4

Computational Chemistry Approaches to Structural and Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular structure, stability, and electronic properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Spectroscopic Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By performing a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the lowest-energy conformation (the most stable structure) of this compound can be calculated. nih.gov This provides theoretical values for bond lengths, bond angles, and dihedral angles.

Furthermore, once the optimized geometry is obtained, DFT calculations can predict various spectroscopic properties. For instance, vibrational frequency calculations can generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the carbonyl (C=O) stretch.

Frontier Molecular Orbital Analysis (HOMO-LUMO) in Relation to Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). chemicalbook.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for predicting a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. For this compound, computational analysis would reveal the spatial distribution of these orbitals, indicating the most likely sites for nucleophilic or electrophilic attack.

Table 3: Illustrative FMO Energy Data (Note: This table contains hypothetical data to illustrate the output of a DFT calculation, as specific published values for this compound were not found.)

Molecular OrbitalEnergy (eV)Description
LUMO(Hypothetical) -1.2Electron accepting orbital, likely centered on the carbonyl group
HOMO(Hypothetical) -6.5Electron donating orbital, likely involving the aromatic ring
HOMO-LUMO Gap(Hypothetical) 5.3Indicator of chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. NBO analysis provides detailed information about the electronic structure, including charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. For this compound, NBO analysis could quantify the polarization of the C=O bond, describe the nature of the C-C and C-H bonds, and identify stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals that influence the molecule's conformation and reactivity.

Conformational Landscape Exploration and Energy Minimization Studies

The five-membered ring of the indanone core is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The presence of two methyl substituents on this ring creates multiple possible stereoisomers (cis and trans) and, for each, several conformers.

Conformational landscape exploration involves systematically searching for all possible low-energy conformations of the molecule. This can be achieved through computational methods such as molecular mechanics or by performing potential energy surface scans using DFT. Each identified conformer represents a local minimum on the potential energy surface. Subsequent energy minimization calculations determine the relative stability of these conformers. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its biological activity or reaction pathways.

Applications of 2,3 Dimethyl 1 Indanone As a Synthetic Building Block and Intermediate

Precursor for the Construction of Complex Organic Architectures

The inherent structure of 2,3-Dimethyl-1-indanone makes it an ideal precursor for assembling complex, multi-ring systems, including fused and spirocyclic frameworks. The reactivity of the C-C bond adjacent to the carbonyl group can be exploited in transition-metal-catalyzed ring expansion reactions. For instance, rhodium-catalyzed direct insertion of ethylene (B1197577) into the C1-C2 bond of the indanone core can produce benzocycloheptenone skeletons. rsc.org This methodology allows for the creation of fused seven-membered carbocycles, transforming the initial 5-membered ring into a larger system, which is a valuable intermediate for bioactive compounds. rsc.org

Furthermore, the indanone scaffold can be a key component in annulation reactions to build fused heterocyclic systems. One-step syntheses involving 2-arylidene-1-indanones (derivable from this compound via an aldol (B89426) condensation) and annulating partners like 6-aminopyrimidines can yield complex indeno-fused pyridopyrimidine scaffolds under mild conditions. rsc.org These types of reactions demonstrate the utility of the indanone core in creating intricate, polycyclic architectures that are of significant interest in medicinal chemistry. The 2,3-dimethyl substitution pattern provides specific stereochemical control and influences the reactivity and conformation of the resulting complex molecules.

Another significant application is in the synthesis of metallocene complexes. 1-Indanones are readily converted into their corresponding indenes, which serve as crucial ligands for constructing metallocene catalysts used in olefin polymerization. google.com This transformation highlights the role of the indanone structure as an intermediate in materials science, where the substituents on the indene (B144670) ligand, such as the methyl groups in this case, directly influence the properties and activity of the resulting polymerization catalyst. google.com

Table 1: Examples of Complex Architectures from Indanone Precursors

Starting Material Class Reaction Type Product Architecture Potential Application Reference
1-Indanones Rhodium-catalyzed ethylene insertion Fused Benzocycloheptenone Bioactive compound synthesis rsc.org
2-Arylidene-1-indanones Annulation with aminopyrimidines Indeno-fused Pyridopyrimidines Medicinal chemistry scaffolds rsc.org

Role in the Total Synthesis of Natural Product Scaffolds and Analogues

The indanone core is a central feature in numerous natural products and pharmaceutically important molecules, making its derivatives, such as this compound, highly valuable in total synthesis. liv.ac.uknih.gov The indan (B1671822) structure is the core of many bioactive compounds, including the pterosin family of natural products, which exhibit cytotoxic activities. liv.ac.uk Synthetic strategies targeting these molecules often rely on the construction and subsequent elaboration of a substituted indanone intermediate.

The versatility of the indanone framework is demonstrated by its presence in a wide range of approved drugs. Notable examples include:

Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. liv.ac.uknih.gov

Indinavir: An HIV protease inhibitor used in the treatment of AIDS. liv.ac.uk

(+)-Indacrinone: An antihypertensive drug. liv.ac.uk

Indatraline: An antidepressant. liv.ac.uk

While these examples may not specifically utilize the 2,3-dimethyl substitution, they underscore the significance of the indanone scaffold as a "privileged structure" in drug discovery. Synthetic routes to analogues of these drugs can employ specifically substituted indanones like this compound to explore structure-activity relationships and develop new therapeutic agents. For instance, a synthetic route toward an advanced indane intermediate, starting from a substituted 1-indanone (B140024), has been described as a formal total synthesis of natural products like (±)-Puraquinonic Acid and (±)-Deliquinone. x-mol.com This highlights how substituted indanones are pivotal starting points for complex natural product synthesis.

Intermediates in the Synthesis of Diversely Substituted Indane Derivatives

This compound is an excellent platform for generating a wide variety of substituted indane derivatives through reactions targeting the carbonyl group, the α-protons, or the aromatic ring. beilstein-journals.org

A common transformation is the Knoevenagel condensation, where the indanone reacts with aromatic aldehydes in the presence of a base. beilstein-journals.org This reaction yields 2-benzylidene-1-indanone (B110557) derivatives, which are themselves important synthetic intermediates and have shown strong cytotoxicity against human cancer cell lines. beilstein-journals.org Subsequent reduction of the exocyclic double bond can then lead to 2-benzyl-substituted 1-indanones. beilstein-journals.org

The carbonyl group also allows for the introduction of nitrogen-containing functional groups. For example, reaction with n-butylnitrite can form keto-oximes, which can be subsequently reduced to afford 2-amino-substituted 1-indanones. nih.gov These amino-indanones have been investigated as β2-adrenergic agonists for their bronchodilating activity. nih.gov Furthermore, the indanone can undergo reductive amination, reacting with an amine to form an imine, which is then reduced to yield a substituted aminoindane. rsc.org

The synthesis of the 2,3-disubstituted indanone core itself has seen significant advances, providing access to a range of starting materials for further derivatization. Modern methods include rhodium-catalyzed tandem reactions that can produce diverse 2,3-substituted indanones in high yields under mild, aqueous conditions. organic-chemistry.orgnih.gov Another approach involves the coupling of alkynes and acetals, promoted by Lewis acids, to form 2,3-disubstituted indanones with excellent diastereoselectivity. organic-chemistry.org These methods provide efficient access to the this compound scaffold, which can then be converted into a vast library of derivatives for various applications.

Table 2: Synthesis of Substituted Indane Derivatives from Indanones

Reaction Type Reagents Product Class Reference
Knoevenagel Condensation Aromatic Aldehydes 2-Benzylidene-1-indanones beilstein-journals.org
Oximation / Reduction n-Butylnitrite, then Pd/C 2-Amino-1-indanones nih.gov
Reductive Amination Amine, NaCNBH₃ N-Substituted Aminoindanes rsc.org

Future Research Directions and Emerging Challenges in 2,3 Dimethyl 1 Indanone Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary challenge in modern organic synthesis is the development of reactions that are both high-yielding and inherently efficient in their use of raw materials. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. jocpr.comwikipedia.org Traditional syntheses of indanones, such as intramolecular Friedel-Crafts acylations of 3-arylpropionic acids, often require harsh conditions and generate significant waste. nih.govd-nb.info

Future research will prioritize the development of synthetic pathways to 2,3-Dimethyl-1-indanone that maximize atom economy. primescholars.com Transition-metal-catalyzed reactions, such as carbonylative cyclizations and tandem reactions, represent a promising frontier. organic-chemistry.orgbeilstein-journals.org For instance, a rhodium-catalyzed tandem carborhodium/cyclization pathway has been shown to produce 2,3-substituted indanones under mild conditions in water, avoiding the need for exogenous ligands. organic-chemistry.orgnih.gov Adapting such methods for the specific synthesis of this compound could offer a highly atom-economical and environmentally benign alternative. Addition and rearrangement reactions are inherently 100% atom-economical and represent an ideal goal for synthetic design. primescholars.com

Synthetic Strategy Description Advantages Challenges for this compound
Traditional Friedel-Crafts Acylation Intramolecular cyclization of an appropriate 3-aryl-pentanoyl chloride or acid. beilstein-journals.orgUtilizes readily available starting materials.Often requires harsh acidic catalysts (e.g., AlCl₃), leading to significant waste and low atom economy. nih.gov
Transition-Metal Catalysis Rhodium or Palladium-catalyzed cyclization of functionalized precursors. organic-chemistry.orgHigh efficiency, mild reaction conditions, potential for high stereoselectivity. rsc.orgCatalyst cost, optimization for specific substrates, and removal of metal traces from the final product.
Nazarov Cyclization Acid-catalyzed 4π-electrocyclization of a divinyl ketone precursor. d-nb.infoCan be performed under metal-free conditions.Requires specific precursors; can have regioselectivity issues.
Green Chemistry Approaches Utilizing microwave assistance or green solvents like 4-methyltetrahydropyran (4-MeTHP). sciety.orgpreprints.orgReduced reaction times, lower energy consumption, and use of less hazardous materials. preprints.orgEnsuring high yields and scalability while maintaining green principles.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

Recent studies have demonstrated the rhodium-catalyzed activation of C-C bonds in less-strained cyclopentanones to generate α-indanones. nih.gov Applying this "distal-selective" C-C activation strategy could provide a novel entry to complex spiro-indanone structures derived from this compound. Furthermore, annulation reactions, where a new ring is fused onto the indanone scaffold, are a powerful tool for building molecular complexity. rsc.org For instance, cobalt-catalyzed reactions involving allylic C(sp³)–H bond activation have been used to create fused carbocyclic compounds from alkylated indanones. rsc.org Exploring such transformations with this compound as a substrate could unlock access to a diverse range of polycyclic architectures for applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Precise Reaction Prediction and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org In the context of this compound, DFT studies can provide profound insights into reaction mechanisms, transition state geometries, and the origins of selectivity in catalytic cycles. rsc.org

For example, DFT calculations have been successfully employed to elucidate the mechanism of Rh(III)-catalyzed syntheses of other substituted indanones, confirming the oxidation state of the metal throughout the catalytic cycle and identifying key intermediates. rsc.org Such computational analyses are crucial for the rational design of new catalysts and ligands tailored for specific transformations. By modeling potential reaction pathways for the synthesis of this compound, researchers can predict the most favorable conditions, identify potential byproducts, and design substrates or catalysts that enhance yield and selectivity. This predictive power accelerates the experimental discovery process, reduces waste from trial-and-error optimization, and deepens the fundamental understanding of the reaction. mdpi.com

Computational Tool Application in this compound Chemistry Potential Impact
Density Functional Theory (DFT) Elucidating reaction mechanisms (e.g., for catalytic C-H or C-C activation). rsc.orgRational design of more efficient and selective catalysts.
Transition State Modeling Predicting stereochemical outcomes in asymmetric synthesis. rsc.orgGuiding the choice of chiral ligands and reaction conditions to achieve high enantiopurity.
Molecular Dynamics (MD) Simulating solvent effects and conformational preferences.Optimizing reaction conditions and understanding substrate-catalyst interactions.

Strategies for the Scalable and Sustainable Synthesis of Highly Enantioenriched this compound Derivatives

The presence of two stereocenters at the C2 and C3 positions of this compound means it can exist as multiple stereoisomers. Accessing single, optically pure enantiomers is often critical for biological applications. While methods for the enantioselective synthesis of 3-aryl-1-indanones have been developed using rhodium-catalyzed asymmetric reactions with chiral ligands, achieving high enantiomeric excess for 2,3-disubstituted systems remains a significant challenge. nih.govorganic-chemistry.org

Future research must focus on developing robust, scalable, and sustainable methods to produce highly enantioenriched this compound derivatives. This involves the design of new chiral catalysts that can effectively control the stereochemistry at both centers simultaneously. Moreover, sustainability requires moving away from stoichiometric chiral auxiliaries and hazardous reagents. researchgate.net The development of catalytic processes that can be run at low catalyst loadings and in environmentally benign solvents is paramount. nih.gov The challenge lies not only in achieving high enantioselectivity but also in ensuring the process is economically viable and practical for large-scale industrial production.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of advanced technologies like automated synthesis and flow chemistry is set to revolutionize the way complex molecules are produced. nih.govchemrxiv.org Automated platforms can accelerate the discovery and optimization of new reactions for synthesizing this compound derivatives by enabling high-throughput screening of catalysts, ligands, and reaction conditions.

Q & A

Q. How can researchers optimize the synthesis of 2,3-Dimethyl-1-indanone for high yield and purity?

  • Methodological Answer : The synthesis of this compound can be optimized using Grignard reagent protocols. For example, phenylmagnesium bromide has been employed in analogous indanone syntheses to introduce substituents via nucleophilic addition . Adjusting reaction parameters such as temperature (e.g., maintaining 0–5°C during reagent addition) and solvent choice (ether or THF) can improve yield. Post-reduction steps with agents like sodium borohydride (NaBH₄) may stabilize intermediates, as seen in related dimethoxy-indanone syntheses . Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel.

Q. What analytical techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. For instance, ¹³C NMR can distinguish between methyl groups at the 2- and 3-positions based on chemical shifts . High-resolution mass spectrometry (HRMS) confirms molecular mass, while X-ray crystallography (if crystalline) provides definitive structural validation, as demonstrated for 3,3-dimethylindanone derivatives .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays targeting cytochrome P450 or kinases, given the structural similarity of indanones to bioactive molecules . Use fluorometric or spectrophotometric readouts (e.g., NADPH depletion for oxidoreductases). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide preliminary efficacy data. Include positive controls (e.g., ketoconazole for P450 inhibition) and validate results with triplicate replicates.

Advanced Research Questions

Q. How can contradictory data in biological assays involving this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., solvent DMSO concentration affecting enzyme activity). Apply statistical methods like ANOVA to identify outliers . Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Replicate experiments under standardized conditions and employ meta-analysis of aggregated data from multiple labs .

Q. What mechanistic studies are recommended to elucidate the mode of action of this compound in enzymatic systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁴C or deuterated methyl groups) can track metabolic pathways . Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) identifies transient intermediates during enzyme inhibition. Molecular docking (using software like AutoDock Vina) predicts binding poses in enzyme active sites, as shown for benzylidene-indanone derivatives . Pair with site-directed mutagenesis to validate key residues in enzyme interactions.

Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Quantitative Structure-Activity Relationship (QSAR) models, trained on indanone derivative datasets, identify substituents correlated with enhanced potency. Molecular dynamics simulations (e.g., GROMACS) assess ligand-protein stability over nanosecond timescales.

Q. What strategies mitigate synthetic byproducts in large-scale preparations of this compound?

  • Methodological Answer : Optimize stoichiometry of Grignard reagents to avoid over-addition, a common source of diastereomers . Use inline IR spectroscopy to monitor reaction progress and quench intermediates selectively. Purify via simulated moving-bed (SMB) chromatography for scalability, as applied in indanone-related syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.